3-(3-Methylphenyl)morpholine hydrochloride
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Overview
Description
3-(3-Methylphenyl)morpholine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by the presence of a morpholine ring substituted with a 3-methylphenyl group, and it is typically encountered as a hydrochloride salt. The compound’s unique structure imparts specific chemical and biological properties, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)morpholine hydrochloride typically involves the reaction of 3-methylphenylamine with epichlorohydrin to form an intermediate, which is then cyclized to produce the morpholine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: N-oxides of 3-(3-Methylphenyl)morpholine.
Reduction: Reduced amine derivatives.
Substitution: Nitro or bromo derivatives of the aromatic ring.
Scientific Research Applications
3-(3-Methylphenyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring may engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3-(4-Methylphenyl)morpholine hydrochloride
- 3-(2-Methylphenyl)morpholine hydrochloride
- 4-(3-Methylphenyl)morpholine hydrochloride
Comparison: Compared to its analogs, 3-(3-Methylphenyl)morpholine hydrochloride exhibits unique properties due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the 3-methyl substitution may result in different steric and electronic effects compared to the 2- or 4-methyl analogs, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(3-methylphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H |
InChI Key |
CPJTWZXBVOQRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2COCCN2.Cl |
Origin of Product |
United States |
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